molecular formula C5H6Cl2N4O B065379 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide CAS No. 175137-68-5

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

Cat. No.: B065379
CAS No.: 175137-68-5
M. Wt: 209.03 g/mol
InChI Key: RZLSBIKQOCNNMQ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a chemical compound with the molecular formula C5H7Cl2N3O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide typically involves the reaction of 4,5-dichloroimidazole with ethyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
  • 4,5-Dichloroimidazole
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Biological Activity

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 175137-68-5
  • Molecular Formula : C5H7Cl2N3

Research indicates that compounds containing imidazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism often involves interaction with specific enzymes or receptors in biological systems. For instance, imidazole derivatives can inhibit the activity of certain enzymes critical for bacterial protein synthesis, such as tyrosyl-tRNA synthetase, which is a target for novel antibacterial agents .

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess considerable antimicrobial properties. For example, a related compound was evaluated for its effectiveness against various bacterial strains using the broth microdilution method. The minimal inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

Research has also explored the anticancer potential of imidazole derivatives. The compound was tested against various cancer cell lines, including leukemia and glioma cells. The results indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Cell Line IC50 (µM)
IPC-81 (Leukemia)15
C6 (Glioma)20

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various imidazole derivatives found that compounds similar to this compound exhibited potent activity against resistant bacterial strains . The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy.
  • Anticancer Mechanisms : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This suggests potential for development as an anticancer agent.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4O/c6-4-5(7)11(2-9-4)1-3(12)10-8/h2H,1,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLSBIKQOCNNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380953
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-68-5
Record name 4,5-Dichloro-1H-imidazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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